2-(4-Aminophenyl)ethylamine chemical properties and structure
2-(4-Aminophenyl)ethylamine chemical properties and structure
An In-depth Technical Guide to 2-(4-Aminophenyl)ethylamine: Chemical Properties, Structure, and Applications
Introduction
2-(4-Aminophenyl)ethylamine, also known as 4-aminophenethylamine or 4-(2-aminoethyl)aniline, is a versatile organic compound with significant applications in medicinal chemistry and materials science.[1][2][3] Its unique structure, featuring both an aromatic (aniline) primary amine and an aliphatic primary amine, makes it a valuable building block for the synthesis of complex molecules, including pharmaceuticals and polymers.[1][2] This guide provides a comprehensive overview of its chemical properties, structure, synthesis, and key applications for researchers and drug development professionals.
Chemical Structure and Properties
2-(4-Aminophenyl)ethylamine is a substituted phenethylamine (B48288) derivative. The molecule consists of a benzene (B151609) ring substituted with an amino group (-NH2) and an ethylamine (B1201723) group (-CH2CH2NH2) at the para (1,4) positions.[4][5] This dual functionality allows for selective chemical modifications, a crucial feature for its role as a synthetic intermediate.[1]
The presence of two distinct amino groups—one directly attached to the aromatic ring and one on the ethyl side-chain—is central to its reactivity.[1] The aniline (B41778) amine is less basic due to the delocalization of the lone pair of electrons into the aromatic system, while the ethylamine group exhibits typical aliphatic amine basicity. This difference in reactivity can be exploited for regioselective reactions.
Physicochemical Properties
The key physicochemical properties of 2-(4-Aminophenyl)ethylamine are summarized in the table below. These properties are essential for its handling, storage, and application in various experimental settings.
| Property | Value | Source |
| IUPAC Name | 4-(2-aminoethyl)aniline | [6] |
| Synonyms | 4-Aminophenethylamine, p-Aminophenethylamine, 4-(2-Aminoethyl)aniline | [6][7] |
| CAS Number | 13472-00-9 | [4] |
| Molecular Formula | C8H12N2 | [4][7] |
| Molecular Weight | 136.19 g/mol | [1][6][7] |
| Appearance | Clear light yellow to brown-yellow viscous liquid | [7] |
| Melting Point | 28-31 °C (lit.) | [7][8] |
| Boiling Point | 103 °C at 0.3 mmHg (lit.) | [7][8] |
| Density | 1.034 g/mL at 25 °C (lit.) | [7] |
| Refractive Index (n20/D) | 1.591 (lit.) | [7] |
| Flash Point | >112 °C (>233.6 °F) | [8] |
| Solubility | Insoluble in water; Slightly soluble in Chloroform, Methanol (B129727) | [7] |
| pKa | 10.32 ± 0.10 (Predicted) | [7] |
Spectroscopic Data
Spectroscopic analysis confirms the structure of 2-(4-Aminophenyl)ethylamine.
-
Infrared (IR) Spectrum : The IR spectrum shows characteristic peaks for N-H stretching of the primary amine groups and C-H stretching of the aromatic and aliphatic components.[4][9] Data is available in the NIST/EPA Gas-Phase Infrared Database.[4]
-
Nuclear Magnetic Resonance (NMR) Spectrum : Both 1H NMR and 13C NMR data are available and consistent with the assigned structure, showing distinct signals for the aromatic protons, the ethyl chain protons, and the carbons in different chemical environments.[6][10][11]
-
Mass Spectrometry (MS) : Mass spectral data is available, providing fragmentation patterns that can be used for its identification.[4][5]
Caption: Chemical structure of 2-(4-Aminophenyl)ethylamine.
Experimental Protocols
Synthesis of 2-(4-Aminophenyl)ethylamine
A common and efficient method for the synthesis of 2-(4-Aminophenyl)ethylamine is the catalytic hydrogenation of its nitro precursor, 2-(4-nitrophenyl)ethanamine.[12]
Methodology:
-
Reactant Preparation : 2-(4-Nitrophenyl)ethanamine (5.0 g, 30 mmol) and Raney Ni (500 mg) are added to methanol (50 mL) in a suitable reaction vessel.[12]
-
Hydrogenation : The mixture is stirred under a hydrogen atmosphere (1 atm) overnight at room temperature.[12] The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up : Upon completion, the reaction mixture is filtered to remove the Raney Ni catalyst.[12]
-
Purification : The catalyst is washed with additional methanol (4 x 50 mL). The combined filtrate is then concentrated under reduced pressure by rotary evaporation to yield the final product, 4-(2-aminoethyl)aniline.[12] This method typically results in a high yield (approaching 100%).[12]
Caption: Workflow for the synthesis of 2-(4-Aminophenyl)ethylamine.
Applications in Drug Development and Research
2-(4-Aminophenyl)ethylamine is a crucial intermediate in the synthesis of more complex, biologically active molecules.[1]
Pharmaceutical Intermediate
A prominent application is in the synthesis of the FDA-approved drug Mirabegron, a beta-3 adrenergic agonist for treating overactive bladder.[1] The synthesis involves the condensation of a precursor derived from 2-(4-aminophenyl)ethylamine with 2-amino-1,3-thiazol-4-ylacetic acid.[1] Its role as a core scaffold is vital for constructing complex pharmaceutical compounds.[1][13]
Building Block for Chemical Synthesis
The dual amine functionality allows it to be a versatile building block in various chemical reactions:
-
Reductive Amination : It readily couples with carbonyl compounds like aldehydes and ketones, including complex biomolecules such as carbohydrates, to form stable amine linkages.[1][7] This reaction proceeds via an imine intermediate which is then reduced.[1]
-
Polymer Synthesis : It serves as a monomer in the production of polymers like novel heat-resistant biopolyureas.[7] Its incorporation can enhance thermal stability and mechanical performance in advanced materials.[2][14]
-
Heterocyclic Chemistry : As a β-arylethylamine, it is an ideal precursor for synthesizing various nitrogen-containing heterocyclic compounds.[1]
Caption: Key applications of 2-(4-Aminophenyl)ethylamine in synthesis.
Safety and Handling
2-(4-Aminophenyl)ethylamine is classified as a hazardous chemical.[8] It is corrosive and can cause severe skin burns and eye damage.[8] It is also harmful if swallowed, inhaled, or in contact with skin.[8] Appropriate personal protective equipment (PPE), including nitrile gloves, safety goggles, and a lab coat, must be worn when handling this compound.[1][8] It should be used in a well-ventilated area or fume hood.[8] The compound is air-sensitive and should be stored under an inert gas atmosphere (e.g., nitrogen or argon) at 2–8 °C.[7]
References
- 1. 2-(4-Aminophenyl)ethylamine | 13472-00-9 | Benchchem [benchchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. nbinno.com [nbinno.com]
- 4. 2-(4-Aminophenyl)ethylamine [webbook.nist.gov]
- 5. 2-(4-Aminophenyl)ethylamine [webbook.nist.gov]
- 6. 2-(4-Aminophenyl)ethylamine | C8H12N2 | CID 72895 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 2-(4-Aminophenyl)ethylamine | 13472-00-9 [chemicalbook.com]
- 8. fishersci.com [fishersci.com]
- 9. 2-(4-Aminophenyl)ethylamine(13472-00-9) IR Spectrum [chemicalbook.com]
- 10. 2-(4-Aminophenyl)ethylamine(13472-00-9) 13C NMR [m.chemicalbook.com]
- 11. Page loading... [wap.guidechem.com]
- 12. 2-(4-Aminophenyl)ethylamine synthesis - chemicalbook [chemicalbook.com]
- 13. CN105481705A - Preparation and application of (R)-2-[[2-(4-aminophenyl)ethyl]amino]-1-phenylethyl alcohol - Google Patents [patents.google.com]
- 14. nbinno.com [nbinno.com]
